(1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride is a chiral compound with a fluorinated aromatic ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom in the aromatic ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under mild temperatures and pressures.
Industrial Production Methods
Industrial production of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts. The final product is typically purified through crystallization or chromatography techniques to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-fluoroacetophenone, 4-fluorobenzoic acid.
Reduction: 4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoroacetophenone: A precursor in the synthesis of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride.
4-fluoroaniline: A related compound with similar structural features but different functional groups.
4-fluorobenzoic acid: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride is unique due to its chiral nature and the presence of both an amino and hydroxyl group. These features contribute to its versatility in chemical reactions and potential applications in various fields. The fluorine atom further enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1R)-2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJHCBYUNINNI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185198-25-7 | |
Record name | (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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